BenchChemオンラインストアへようこそ!

6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride

Lipophilicity Drug-likeness Passive permeability

6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride is a spirocyclic compound (MW 239.74 g/mol, formula C₁₃H₁₈ClNO) composed of a benzofuran ring system spiro-joined to a piperidine ring at the 3-position, bearing a methyl substituent at the 6-position of the benzofuran aromatic ring. The free base form (CAS 1150315-93-7) carries a computed LogP of 2.2 and possesses zero rotatable bonds, consistent with the conformational rigidity characteristic of the spiro[benzofuran-piperidine] chemotype.

Molecular Formula C13H18ClNO
Molecular Weight 239.74
CAS No. 1992956-36-1
Cat. No. B2593133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride
CAS1992956-36-1
Molecular FormulaC13H18ClNO
Molecular Weight239.74
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3(CCNCC3)CO2.Cl
InChIInChI=1S/C13H17NO.ClH/c1-10-2-3-11-12(8-10)15-9-13(11)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H
InChIKeyQRBMCBGGKBEGEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] Hydrochloride (CAS 1992956-36-1): Spirocyclic Scaffold Identity and Procurement Baseline


6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride is a spirocyclic compound (MW 239.74 g/mol, formula C₁₃H₁₈ClNO) composed of a benzofuran ring system spiro-joined to a piperidine ring at the 3-position, bearing a methyl substituent at the 6-position of the benzofuran aromatic ring . The free base form (CAS 1150315-93-7) carries a computed LogP of 2.2 and possesses zero rotatable bonds, consistent with the conformational rigidity characteristic of the spiro[benzofuran-piperidine] chemotype [1]. This scaffold class has been explored across multiple therapeutic target families including sigma receptors [2], chemokine receptors [3], and sphingosine-1-phosphate (S1P) receptors [4]. The hydrochloride salt form (CAS 1992956-36-1) is the standard procurement-grade material available from multiple commercial suppliers at ≥98% purity .

Why Generic Substitution Fails for 6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] Hydrochloride: The Substituent-Specific Consequences of 6-Position Methylation


Within the spiro[benzofuran-piperidine] chemotype, ring substitution position is a critical determinant of receptor binding selectivity and pharmacokinetic behavior. Published structure-activity relationship (SAR) studies on the closely related spiro[isobenzofuran-1(3H),4'-piperidine] series demonstrate that introducing methyl, fluoro, or trifluoromethyl substituents at the 5- or 6-position of the aromatic ring shifts the sigma-1/sigma-2 selectivity balance—yielding sigma-1 IC₅₀ values of 5–30 nM alongside sigma-2 IC₅₀ values of 0.3–7 nM, thereby generating unselective dual-target profiles distinct from analogs bearing substituents at the 4- or 7-position [1]. Moreover, the 6-methyl group contributes a computed LogP of 2.2 (free base), conferring higher lipophilicity than the unsubstituted parent scaffold, which alters passive membrane permeability and protein binding characteristics relative to non-methylated or fluoro-substituted comparators [2]. Consequently, substituting this compound with an unsubstituted, differently substituted, or regioisomeric analog will produce a chemically distinct pharmacological profile that may confound SAR interpretation, hit validation, or assay reproducibility in receptor-binding, cellular, or in vivo experiments.

Product-Specific Quantitative Evidence Guide for 6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] Hydrochloride: Differentiation Metrics vs. Closest Analogs


Lipophilicity Differentiation: LogP of the 6-Methyl Free Base vs. the Unsubstituted Parent Scaffold

The computed octanol-water partition coefficient (LogP) of the 6-methyl free base (CAS 1150315-93-7) is 2.2 [1], compared to a LogP of approximately 2.07 for the unsubstituted spiro[benzofuran-piperidine] scaffold (CAS 71916-73-9) [2]. The 0.13 log unit increase reflects the incremental lipophilicity contributed by the 6-position methyl group, consistent with the Hansch π-value of ~0.56 for an aromatic methyl substituent when corrected for the benzofuran electronic environment.

Lipophilicity Drug-likeness Passive permeability

Conformational Rigidity: Zero Rotatable Bonds as a Shared but Differentiating Scaffold Feature

The 6-methyl free base possesses zero rotatable bonds [1], a property shared with the unsubstituted spiro[benzofuran-3,4'-piperidine] scaffold but that distinguishes this spirocyclic chemotype from non-spiro benzofuran-piperidine analogs such as 1-methyl-4-(6-methylbenzofuran-2-yl)piperidine (CAS 791534-41-3), which has at least one rotatable bond linking the benzofuran and piperidine rings and exhibits a computed density of 1.1 ± 0.1 g/cm³ and a boiling point of 332.9 ± 42.0 °C . The spirocyclic fusion locks the piperidine ring into a fixed orientation relative to the benzofuran plane, pre-organizing the pharmacophore for receptor engagement and reducing the entropic penalty of binding.

Conformational restriction Entropic benefit Binding selectivity

Sigma Receptor SAR: 6-Position Methyl Substitution Alters Sigma-1/Sigma-2 Selectivity Balance vs. 4- or 7-Position Substituted Analogs

In a seminal SAR study by Moltzen et al. (1995) on the spiro[isobenzofuran-1(3H),4'-piperidine] series—the closest pharmacologically profiled scaffold to the target compound—introduction of substituents (F, CF₃, Me) at the 5- or 6-position of the isobenzofuran ring increased sigma-1 receptor affinity to IC₅₀ = 5–30 nM while retaining sigma-2 affinity at IC₅₀ = 0.3–7 nM, producing unselective dual sigma-1/sigma-2 ligands [1]. In contrast, substituents at the 4- or 7-position yielded highly sigma-2 selective compounds (sigma-2 IC₅₀ = 0.5–2 nM, sigma-1 IC₅₀ > 100 nM). The study further noted that exchanging the isobenzofuran moiety for benzofuran exerts a pronounced effect on both affinity and selectivity, meaning the benzofuran scaffold may exhibit its own distinct selectivity fingerprint while preserving the positional trend.

Sigma receptor Subtype selectivity Structure-activity relationship

Hydrochloride Salt Form: Aqueous Solubility and Handling Advantages Over the Free Base

The hydrochloride salt (CAS 1992956-36-1, MW 239.74) is the standard commercial form procured at ≥98% purity . The piperidine nitrogen in spiro[benzofuran-piperidine] systems exhibits a predicted pKa of approximately 9.3 , providing a pKa difference of >9 units relative to hydrochloric acid—far exceeding the 2–3 unit threshold required for stable salt formation. This large ΔpKa ensures complete protonation of the piperidine nitrogen at physiological and formulation-relevant pH values, enhancing aqueous solubility relative to the free base (CAS 1150315-93-7, MW 203.28). Similar spiro-piperidine hydrochloride salts have been shown to achieve maximal dissolution at pH 4–5 .

Salt selection Aqueous solubility Formulation

Chemokine Receptor Modulator Patent Context: Prior Art Application of the 6-Methyl Free Base in Atherosclerosis-Relevant Chemokine Modulation

The free base form (CAS 1150315-93-7) is explicitly disclosed in patent WO2009061881A1 as a synthetic intermediate for spirodihydrobenzofuran-based modulators of chemokine receptors, with exemplified utility in atherosclerosis treatment [1]. The Molaid database records a demonstrated synthetic transformation: the free base reacts with 1-[(2E)-3-(3,5-difluorophenyl)-2-propenoyl]-4-(2S-oxiranyl)piperidine in ethanol (1.07 h reaction time) to yield a chemokine receptor-targeted compound in 43% yield [2]. This established synthetic tractability and patent-validated target application differentiate the 6-methyl benzofuran scaffold from the unsubstituted parent , which is primarily cited in anti-infective and copper-binding contexts .

Chemokine receptor CCR modulation Atherosclerosis

Best Research and Industrial Application Scenarios for 6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] Hydrochloride: Evidence-Derived Use Cases


Sigma-1/Sigma-2 Receptor Dual-Target SAR Exploration Using the 6-Methyl Spiro Scaffold

Based on class-level SAR evidence that 5-/6-position substitution on the isobenzofuran ring shifts sigma receptor selectivity toward a dual sigma-1/sigma-2 profile (σ1 IC₅₀ = 5–30 nM; σ2 IC₅₀ = 0.3–7 nM) [1], the 6-methyl benzofuran scaffold is appropriate as a core building block for focused libraries designed to explore dual sigma receptor pharmacology. The hydrochloride salt form ensures consistent stoichiometry for concentration-response experiments, while the zero-rotatable-bond spirocyclic core [2] provides conformational pre-organization that may enhance binding enthalpy in radioligand displacement assays. Researchers should benchmark against 4-position or 7-position substituted analogs to confirm that the positional selectivity trend observed in the isobenzofuran series translates to the benzofuran scaffold.

Chemokine Receptor (CCR) Modulator Lead Generation with Patent-Precedented Synthetic Routes

The free base form (CAS 1150315-93-7) is explicitly disclosed in WO2009061881A1 as an intermediate for chemokine receptor modulators with atherosclerosis indications [3], and has demonstrated synthetic tractability in epoxide ring-opening reactions (43% isolated yield in ethanol) [2]. This patent-precedented application context supports procurement of the hydrochloride salt as a starting material for parallel synthesis of N-substituted piperidine derivatives targeting CCR1, CCR2, CCR3, or CCR5 receptors. The 6-methyl substituent provides a defined lipophilicity handle (LogP = 2.2) that may be exploited to tune the physicochemical profile of final analogs without introducing metabolically labile groups.

S1P Receptor Modulator Scaffold Diversification Using the 6-Methyl Spiro[benzofuran-piperidine] Core

The spiro[benzofuran-piperidine] chemotype, including 6-substituted variants, is claimed in S1P modulator patents (EP3144312A1) assigned to AbbVie [4]. While this patent does not specifically exemplify the 6-methyl analog, the structural precedent supports its use as a diversification building block for S1P receptor (particularly S1P5) agonist programs. The hydrochloride salt provides a convenient, high-purity (≥98%) starting point for N-functionalization reactions without the need for additional purification steps.

Comparative Physicochemical Profiling of Spirocyclic vs. Non-Spiro Benzofuran-Piperidine Congeners

The zero rotatable bonds of the spirocyclic scaffold [2] offer a well-defined conformational constraint that can be systematically compared against non-spiro congeners such as 1-methyl-4-(6-methylbenzofuran-2-yl)piperidine (CAS 791534-41-3) in assays measuring passive permeability (PAMPA), metabolic stability (rat/human liver microsomes), and plasma protein binding. The 6-methyl substituent's contribution to LogP (ΔLogP ≈ +0.13 vs. unsubstituted parent) [2][5] provides a quantifiable lipophilicity increment for establishing structure-property relationship (SPR) correlations in CNS drug discovery programs where optimal LogP ranges (typically 1–3) are critical.

Quote Request

Request a Quote for 6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.